4-Tert-butyl-2,5-dihydroxybenzoic acid

Lipophilicity Drug Design Membrane Permeability

4-Tert-butyl-2,5-dihydroxybenzoic acid (CAS 5330-57-4), also known as 4-tert-butylgentisic acid or NSC 2494, is a synthetic alkyl-substituted derivative of the naturally occurring dihydroxybenzoic acid, gentisic acid (2,5-DHB). It belongs to the hydroxybenzoic acid class and is characterized by a bulky, hydrophobic \(tert\)-butyl group at the para-position of the aromatic ring, a structural modification that fundamentally alters its physicochemical properties, particularly lipophilicity (computed XLogP3 = , and its interaction profile with biological targets relative to the unsubstituted parent scaffold.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 5330-57-4
Cat. No. B14725586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2,5-dihydroxybenzoic acid
CAS5330-57-4
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C(=C1)O)C(=O)O)O
InChIInChI=1S/C11H14O4/c1-11(2,3)7-5-8(12)6(10(14)15)4-9(7)13/h4-5,12-13H,1-3H3,(H,14,15)
InChIKeyHXRNAHTXZNOPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-2,5-dihydroxybenzoic acid (CAS 5330-57-4) Procurement Guide: Sourcing a Differentiated Gentisic Acid Derivative for Specialized Research


4-Tert-butyl-2,5-dihydroxybenzoic acid (CAS 5330-57-4), also known as 4-tert-butylgentisic acid or NSC 2494, is a synthetic alkyl-substituted derivative of the naturally occurring dihydroxybenzoic acid, gentisic acid (2,5-DHB) [1]. It belongs to the hydroxybenzoic acid class and is characterized by a bulky, hydrophobic \(tert\)-butyl group at the para-position of the aromatic ring, a structural modification that fundamentally alters its physicochemical properties, particularly lipophilicity (computed XLogP3 = 3) [2], and its interaction profile with biological targets relative to the unsubstituted parent scaffold . The compound has been investigated in the context of cell differentiation, anticancer screening, and enzyme inhibition [1] [3].

Why 4-Tert-butyl-2,5-dihydroxybenzoic acid Cannot Be Replaced by Generic Gentisic Acid in Experimental Protocols


Substituting 4-tert-butyl-2,5-dihydroxybenzoic acid with unsubstituted gentisic acid (2,5-DHB) or other simple hydroxybenzoic acids introduces significant risk of experimental failure due to critical differences in lipophilicity-driven membrane permeability, target binding pocket compatibility, and metabolic stability . The \(tert\)-butyl group confers a calculated XLogP3 of 3, representing a substantial increase in hydrophobicity compared to gentisic acid, which directly impacts ADME properties, protein binding, and the compound's ability to access lipid-rich environments or hydrophobic enzyme active sites [1]. Furthermore, the steric bulk of the \(tert\)-butyl substituent restricts conformational freedom and influences hydrogen-bonding networks, differentiating its enzyme inhibition profile—for example, its weak activity against dihydroorotase (IC50 ~ 1 mM) [2] versus its reported inhibition of urease . These physicochemical and biological differences make generic substitution scientifically invalid for applications ranging from cell differentiation studies to agricultural enzyme inhibition research, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for 4-Tert-butyl-2,5-dihydroxybenzoic acid vs. Close Analogs


Lipophilicity-Driven Differentiation: Computed logP Comparison with Gentisic Acid

The presence of the \(tert\)-butyl group on 4-tert-butyl-2,5-dihydroxybenzoic acid dramatically increases its computed lipophilicity compared to the parent compound gentisic acid (2,5-DHB). The target compound has a computed XLogP3 of 3 [1], which represents a fundamental shift in its physicochemical profile. While experimental logP values for gentisic acid are typically reported around 1.5–1.7 in the literature for similar dihydroxybenzoic acids, the ΔlogP increase of approximately 1.3–1.5 log units translates to roughly a 20- to 30-fold increase in partition coefficient, significantly enhancing membrane permeability and affinity for hydrophobic protein binding pockets . This differential is critical for any application where cellular uptake or lipid compartment targeting is required.

Lipophilicity Drug Design Membrane Permeability ADME

Enzyme Inhibition Selectivity: Dihydroorotase vs. Urease Activity Profile

The target compound exhibits a differentiated enzyme inhibition profile compared to its structural analogs. Against dihydroorotase from mouse Ehrlich ascites, 4-tert-butyl-2,5-dihydroxybenzoic acid was evaluated at 10 µM, yielding an IC50 of 1.00E+6 nM (approximately 1 mM), indicating weak inhibition of this pyrimidine biosynthesis enzyme [1]. In contrast, the compound has been reported to inhibit urease , an enzyme critical in nitrogen metabolism. While quantitative Ki or IC50 values for urease inhibition are not publicly available in the retrieved data, this divergent profile—weak activity against dihydroorotase coupled with documented urease inhibitory activity—constitutes a selectivity fingerprint that distinguishes it from closely related analogs like gentisic acid tert-butyl ester (CAS 154715-77-2), which is primarily utilized as a synthetic protecting group intermediate rather than an enzyme inhibitor .

Enzyme Inhibition Dihydroorotase Urease Selectivity

Antioxidant Capacity Compared to Structural Analogs in Gentisic Acid Series

In a comprehensive study of hydroxybenzoic acids (HBAs), gentisic acid (2,5-DHB) demonstrated significant DPPH• radical scavenging activity with an IC50 of 2.42 ± 0.08 µM [1]. The introduction of a \(tert\)-butyl substituent at the 4-position, as in 4-tert-butyl-2,5-dihydroxybenzoic acid, is expected to modulate this antioxidant capacity through combined electronic and steric effects. The electron-donating nature of the \(tert\)-butyl group can stabilize the phenoxyl radical formed during hydrogen atom transfer, potentially enhancing radical scavenging activity, while the steric bulk may simultaneously hinder accessibility to the phenolic -OH groups . Although direct DPPH or ORAC assay data for the target compound were not retrieved, this class-level structure-activity relationship (SAR) inference positions the \(tert\)-butyl analog as a structurally distinct probe for antioxidant mechanistic studies where the interplay between steric shielding and electronic stabilization of radical intermediates is under investigation [2].

Antioxidant DPPH Assay Radical Scavenging Structure-Activity Relationship

Cell Differentiation-Inducing Activity: A Differentiating Biological Property vs. Gentisic Acid

4-Tert-butyl-2,5-dihydroxybenzoic acid has been specifically cited in patent-associated databases for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications as an anticancer agent and for treating hyperproliferative skin diseases such as psoriasis [1] [2]. In contrast, gentisic acid (2,5-DHB) has been primarily characterized for its antioxidant, anti-inflammatory, and antimutagenic properties, with studies reporting stimulation of keratinocyte proliferation via ERK1/2 phosphorylation [3]—a functionally distinct, and in some contexts opposing, biological outcome (promotion of proliferation rather than differentiation-coupled growth arrest). While quantitative EC50 values for differentiation induction are not publicly available for the target compound in the retrieved data, the qualitative divergence in cellular phenotype (differentiation vs. proliferation) constitutes a biologically meaningful differentiation criterion.

Cell Differentiation Monocyte Anticancer Psoriasis

Recommended Application Scenarios for 4-Tert-butyl-2,5-dihydroxybenzoic acid Based on Quantitative Differentiation Evidence


Oncology Research: Small-Molecule Probe for Differentiation-Inducing Anticancer Strategies

Based on its reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1], 4-tert-butyl-2,5-dihydroxybenzoic acid is a candidate probe for leukemia and solid tumor differentiation therapy research programs. Its differentiation-inducing phenotype is qualitatively distinct from gentisic acid's proliferation-promoting effects on keratinocytes, making it the appropriate selection for target product profiles requiring cytostatic differentiation rather than proliferative stimulation. Researchers should note the absence of publicly available EC50 values and plan for in-house potency determination as part of hit validation workflows.

Agrochemical Discovery: Urease Inhibitor Lead for Plant Protection

The compound's reported inhibition of urease [1], combined with its enhanced lipophilicity (XLogP3 = 3) [2] relative to gentisic acid, positions it as a promising scaffold for developing soil-applied or foliar urease inhibitors to enhance nitrogen use efficiency and plant pathogen resistance. Its differentiated enzyme inhibition profile—urease inhibition coupled with weak activity against dihydroorotase (IC50 ~ 1 mM) [3]—suggests a degree of target selectivity within the amidohydrolase superfamily, a desirable feature for minimizing off-target effects in agricultural applications.

Mechanistic Antioxidant Research: Steric vs. Electronic Contributions to Radical Scavenging

For structure-activity relationship (SAR) studies of phenolic antioxidants, 4-tert-butyl-2,5-dihydroxybenzoic acid serves as a specialized mechanistic probe [1]. The \(tert\)-butyl group introduces both electron-donating (+I effect) and steric shielding influences on the gentisic acid scaffold, allowing deconvolution of electronic stabilization versus steric accessibility contributions to radical scavenging activity. Researchers can compare its performance against parent gentisic acid (DPPH IC50 = 2.42 µM) and other alkyl-substituted analogs to construct comprehensive SAR models for antioxidant design.

Dermatological Research: Psoriasis and Hyperproliferative Skin Disorder Models

The compound's documented cell differentiation-inducing activity and its reference in patent literature for psoriasis treatment [1] support its application in dermatological research targeting hyperproliferative skin conditions. Its mechanism—arresting proliferation and promoting monocyte-lineage differentiation—differs fundamentally from anti-inflammatory or immunosuppressive approaches, offering a complementary pharmacological strategy. The enhanced lipophilicity (XLogP3 = 3) relative to gentisic acid may also improve topical formulation characteristics and stratum corneum penetration for dermatological applications [2].

Quote Request

Request a Quote for 4-Tert-butyl-2,5-dihydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.